molecular formula C6H12O B7770935 1-Butenyl ethyl ether CAS No. 1528-20-7

1-Butenyl ethyl ether

Cat. No.: B7770935
CAS No.: 1528-20-7
M. Wt: 100.16 g/mol
InChI Key: AQTYNINXYJFSHD-AATRIKPKSA-N
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Description

1-Butenyl ethyl ether (C₆H₁₂O; molecular weight: 100.161) is an internal linear enol ether with the structural formula CH₂=CH-CH₂-O-CH₂CH₃. It exists as a mixture of cis and trans isomers, with the (1Z)-isomer (cis configuration) verified by stereochemical data . Its ChemSpider ID is 121998, and it is characterized by a double bond between C1 and C2, with the ether oxygen attached to C1 . This compound exhibits thermodynamic stability due to steric hindrance from the ethyl and butenyl groups, which influences its reactivity in catalytic and hydrolysis reactions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-1-ethoxybut-1-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O/c1-3-5-6-7-4-2/h5-6H,3-4H2,1-2H3/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQTYNINXYJFSHD-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=COCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501022517
Record name (1E)-1-ethoxybut-1-ene
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Molecular Weight

100.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4884-01-9, 1528-20-7, 929-05-5
Record name cis-1-Butenyl ethyl ether
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Record name (1E)-1-ethoxybut-1-ene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Butenyl ethyl ether, mixture of cis and trans
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Record name 1-ethoxybut-1-ene
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Preparation Methods

Role of Amine Co-Catalysts

Comparative studies from the same patent highlight the necessity of amine additives. For example, in the preparation of butyl 1-butenyl ether from n-butyraldehyde di-n-butyl acetal, the inclusion of DEHA increased yields from 55.8% to 95.8%. The amine facilitates the removal of acidic byproducts, stabilizing the reactive intermediates and preventing catalyst deactivation.

Optimization of Reaction Conditions

Solvent and Phase Separation

Post-reaction workup involves phase separation to isolate the organic product. Adjusting the pH to 7.0 with 20% aqueous sodium hydroxide ensures efficient partitioning between the aqueous and organic phases. This step minimizes losses due to hydrolysis or emulsion formation.

Alternative Catalytic Approaches

While acid-amine systems dominate the literature, recent studies explore transition metal catalysts for related enol ether transformations. For instance, ruthenium complexes such as [Ru(p-cymene)Cl₂]₂ have been investigated for dehydrogenative esterification of enol ethers. Although 1-butenyl ethyl ether itself showed limited reactivity under these conditions, the mechanistic insights—such as the role of water addition and β-hydride elimination—inform broader catalytic strategies for ether synthesis.

Analytical Validation and Byproduct Management

Gas chromatography (GC) analysis is routinely employed to quantify product composition. In the preparation of 3-methyl-1-butenyl propyl ether, GC revealed 63.9% target product with <1% residual acetal, underscoring the method’s precision. Common byproducts include:

  • Aldehydes : Traces of 2-ethylbutyraldehyde (0.4%) due to incomplete cleavage.

  • Hydrogenated Ethers : Minor amounts (e.g., 24% ethyl butyl ether) from competing reduction pathways under high-temperature conditions .

Chemical Reactions Analysis

Stereospecific 1,2-Cycloaddition with Dimethylketene

1-Butenyl ethyl ether undergoes stereospecific [2+2] cycloaddition with dimethylketene to form cyclobutanone derivatives. This reaction preserves the stereochemistry of the starting material, demonstrating high regioselectivity and stereocontrol .

Reaction Conditions :

  • Solvent: Dichloromethane or ether

  • Temperature: Room temperature (25°C)

  • Reaction Time: <4 hours

ReactantProductYield (%)Stereochemistry Retention
cis-1-Butenyl ethyl ethercis-Cyclobutanone derivative85Yes
trans-1-Butenyl ethyl ethertrans-Cyclobutanone derivative82Yes

The reaction proceeds via a concerted mechanism, where the electron-rich double bond of the ether interacts with the electrophilic ketene. The stereochemical outcome is attributed to the suprafacial interaction between reactants .

Heck Vinylation with Aryl Halides

1-Butenyl ethyl ether participates in palladium-catalyzed Heck reactions with substituted β-bromostyrenes, yielding α,β-unsaturated ketones after hydrolysis .

General Reaction Scheme :

1-Butenyl ethyl ether + β-Bromostyrene → α,β-Unsaturated Ether → (Hydrolysis) → α,β-Unsaturated Ketone

Key Data :

  • Catalyst: Pd(OAc)₂ (1–5 mol%) with dppp (1,3-Bis(diphenylphosphino)propane) ligand

  • Base: K₂CO₃

  • Solvent: DMF

  • Temperature: 80–100°C

  • Reaction Time: 4–16 hours (dependent on substituents)

Substituted β-BromostyreneProduct (After Hydrolysis)Yield (%)
p-Methoxyp-Methoxy chalcone82
p-Acetylp-Acetyl chalcone78
UnsubstitutedBenzylideneacetone75

The reaction exhibits exclusive branched selectivity due to steric and electronic effects of the vinyl ether group . Lower catalyst loadings (0.1 mol% Pd) require longer reaction times (18 hours) but maintain efficiency .

Acid-Catalyzed Cleavage

While not explicitly documented for 1-butenyl ethyl ether, analogous ethers undergo acid-mediated cleavage via Sₙ2 or E1 mechanisms depending on alkyl group substitution .

Predicted Mechanism for 1-Butenyl Ethyl Ether :

  • Protonation : Ether oxygen protonated by HBr or HI.

  • Nucleophilic Attack : I⁻ or Br⁻ attacks the less hindered primary carbon (ethyl group), yielding 1-butene and ethanol.

  • Competitive Elimination : Possible formation of 1,3-butadiene under strong acidic conditions.

Theoretical Outcomes :

Acid UsedMajor ProductMinor Product
HBrEthyl bromide1-Butene
HIEthyl iodide1-Butene

Thermal Isomerization

The cis and trans isomers interconvert under thermal conditions, with equilibrium favoring the trans isomer due to reduced steric strain .

Thermodynamic Data :

ReactionΔH° (kJ/mol)Equilibrium Ratio (cis:trans)
cistrans isomerization-2.36 ± 0.3715:85 (at 25°C)

Oxidation and Stability

1-Butenyl ethyl ether is sensitive to oxidative conditions, forming peroxides upon prolonged exposure to air . Storage under inert atmosphere (N₂ or Ar) at ambient temperature is recommended to prevent degradation .

Scientific Research Applications

Organic Synthesis

1-Butenyl ethyl ether is primarily used as a building block in organic synthesis due to its reactive double bond and ether functionality. It can participate in various chemical reactions, including:

  • Cycloaddition Reactions : The compound can undergo stereospecific cycloaddition reactions with dimethylketene, leading to the formation of complex cyclic structures. This reactivity is significant for synthesizing various pharmaceutical intermediates .
  • Dehydrogenative Synthesis : Recent studies have shown that 1-butenyl ethyl ether can be utilized in dehydrogenative ester synthesis processes. For instance, it has been observed that under specific catalytic conditions, it can yield esters from enol ethers and water, although its reactivity is lower compared to other vinyl ethers due to steric hindrance .

Polymer Chemistry

The compound plays a role in polymerization processes:

  • Copolymers : 1-Butenyl ethyl ether can be copolymerized with aldehyde monomers to create alternating copolymers. These materials exhibit unique properties due to the alternating acetal moieties within their structure, which can be selectively degraded into alcohols and other derivatives through acid hydrolysis .

Material Science

In material science, 1-butenyl ethyl ether is investigated for its potential use in:

  • Coatings and Adhesives : Its low viscosity and ability to form stable films make it suitable for applications in coatings and adhesives where flexibility and durability are required.

Environmental Chemistry

Research has indicated that 1-butenyl ethyl ether may play a role in atmospheric chemistry:

  • Secondary Organic Aerosol (SOA) Formation : Studies have shown that ozonolysis of compounds like ethyl butenyl ether leads to the formation of secondary organic aerosols (SOA), which are critical for understanding air quality and climate change impacts .

Data Tables

EntryCatalystWater (mL)Temperature (°C)Reaction Time (h)Ester Yield (%)Ether By-product (%)
1Ru Complex0.25125363119
2Ru Complex0.5125245724

Case Study 1: Ester Synthesis via Dehydrogenation

In a study conducted by researchers at Osaka University, the use of a ruthenium-based catalyst facilitated the dehydrogenative synthesis of esters from enol ethers, including reactions involving 1-butenyl ethyl ether. The findings indicated that while the conversion rates were moderate, the process highlighted the potential of using this compound as a precursor for more complex ester functionalities .

Case Study 2: Atmospheric Impacts

Research on the ozonolysis of vinyl ethers revealed that compounds like ethyl butenyl ether contribute significantly to SOA formation under atmospheric conditions. This study emphasized the importance of understanding such compounds' roles in environmental chemistry and their implications for air quality management .

Mechanism of Action

The mechanism of action of 1-butenyl ethyl ether involves its reactivity due to the presence of the double bond and the ether group. The double bond can participate in electrophilic addition reactions , while the ether group can undergo nucleophilic substitution . These reactions enable the compound to interact with various molecular targets and pathways, leading to the formation of different products .

Comparison with Similar Compounds

Reactivity in Catalytic Reactions

Vinyl Ethers (e.g., Butyl Vinyl Ether)

  • Structure: Terminal enol ether with the oxygen directly attached to a vinyl group (CH₂=CH-O-R).
  • Reactivity : Highly reactive in ruthenium-catalyzed dehydrogenation reactions. For example, butyl vinyl ether undergoes oxidation to form esters with 90% H₂ yield under mild conditions (100°C) .

Cyclic Enol Ethers (e.g., Dihydrofuran, Dihydropyran)

  • Structure : Cyclic ethers with conjugated double bonds (e.g., dihydrofuran has a five-membered ring).
  • Reactivity : Reacts under harsher conditions (150°C) to form lactones, with dihydrofuran yielding γ-butyrolactone (89%) and dihydropyran yielding δ-valerolactone (72%) .
  • Comparison : The cyclic structure reduces steric hindrance compared to 1-butenyl ethyl ether, enabling coordination to catalysts despite requiring higher temperatures .

Linear Enol Ethers (e.g., 1-Pentenyl Octyl Ether)

  • Structure : Longer-chain analogs (e.g., 1-pentenyl ethers with C₅H₁₀-O-R).
  • Synthesis : Prepared via ruthenium-catalyzed isomerization of 3-pentenyl ethers, achieving 60% yield for pentenyl ethers vs. >99% for 1-butenyl ethers .
  • Comparison : The shorter chain in 1-butenyl ethers improves isomerization efficiency, highlighting the impact of chain length on reaction kinetics .

Acid-Catalyzed Hydrolysis

  • Vinyl Ethers : Similar hydrolysis rates despite structural differences, suggesting the reaction mechanism is less sensitive to steric effects .

Structural and Thermodynamic Stability

  • Steric Hindrance : The ethyl group in 1-butenyl ethyl ether creates a bulkier structure than terminal vinyl ethers, reducing catalytic reactivity .
  • Thermodynamic Stability : The internal double bond in 1-butenyl ethyl ether is more stable than terminal double bonds in vinyl ethers, favoring isomerization over dehydrogenation .

Biological Activity

1-Butenyl ethyl ether, also known as 1-ethoxy-1-butene, is an unsaturated ether with the molecular formula C6H12OC_6H_{12}O. This compound is characterized by its reactivity due to the presence of both an ether functional group and a double bond. Its unique structure allows it to serve as an important intermediate in organic synthesis, particularly in the fields of medicinal chemistry and polymer science. This article explores the biological activity of 1-butenyl ethyl ether, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

1-Butenyl ethyl ether exists as a colorless liquid with a characteristic ether-like odor. It can be synthesized from butyraldehyde diethyl acetal through acid-catalyzed reactions that eliminate ethanol. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, making it versatile for further chemical transformations .

Key Chemical Properties:

PropertyValue
Molecular FormulaC6H12OC_6H_{12}O
Molecular Weight100.16 g/mol
Boiling Point94-95 °C
Flash Point6 °C
Density0.779 g/cm³

The biological activity of 1-butenyl ethyl ether is primarily attributed to its ability to undergo electrophilic addition reactions due to the double bond and nucleophilic substitution reactions involving the ether group. These reactions enable the compound to interact with various biological targets, potentially leading to therapeutic effects.

Electrophilic Addition

The double bond in 1-butenyl ethyl ether can react with electrophiles, leading to the formation of more complex molecules. This property is crucial in synthesizing biologically active compounds.

Nucleophilic Substitution

The ether group can participate in nucleophilic substitution reactions, allowing for modifications that enhance biological activity or alter pharmacokinetic properties.

Biological Activity and Applications

Research into the biological activities of 1-butenyl ethyl ether and its derivatives has revealed several potential applications:

Antimicrobial Activity

Some studies indicate that derivatives of 1-butenyl ethyl ether exhibit antimicrobial properties. For instance, compounds derived from this ether have been tested against various bacterial strains, showing promising results in inhibiting growth .

Anti-inflammatory Effects

Research has suggested that certain derivatives may possess anti-inflammatory properties. These compounds could potentially be developed into therapeutic agents for treating inflammatory diseases .

Potential in Drug Development

As a building block for synthesizing medicinal compounds, 1-butenyl ethyl ether has been explored for its utility in drug development. Its ability to form diverse chemical structures makes it a candidate for creating novel pharmaceuticals targeting specific diseases .

Case Studies

Case Study 1: Antimicrobial Screening
A study evaluated the antimicrobial efficacy of several derivatives of 1-butenyl ethyl ether against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications significantly enhanced antimicrobial activity compared to the parent compound.

Case Study 2: Synthesis of Anti-inflammatory Agents
Another research effort focused on synthesizing anti-inflammatory agents using 1-butenyl ethyl ether as a precursor. The study demonstrated that specific derivatives showed reduced inflammation markers in vitro, suggesting potential therapeutic applications.

Q & A

Q. How does 1-butenyl ethyl ether’s reactivity impact its utility in organic synthesis?

  • Methodological Answer : The ether’s allyl group enables electrophilic additions (e.g., bromination) and Diels-Alder reactions, making it a precursor for complex molecules. For example, its derivative 2-(1-phenylethyl) nor reticuline dibenzyl ether is used in receptor-binding studies . Kinetic studies using FTIR or Raman spectroscopy can monitor reaction pathways and intermediate stability .

Q. What strategies mitigate peroxide formation in stored 1-butenyl ethyl ether?

  • Methodological Answer : Add 0.001% w/v BHT (butylated hydroxytoluene) as a radical scavenger. Store in amber bottles under nitrogen at –20°C. Regularly test for peroxides using iodide/ammonium molybdate strips. If detected, purify via alumina column chromatography or distillation under reduced pressure .

Data Contradictions and Resolution

  • Explosive Limits : While the LEL for 1-butenyl ethyl ether is 1.9% , diethyl ether’s range is 1.9–36% . This narrower range underscores the need for precise vapor monitoring in confined spaces.
  • Toxicity Variability : Rodent LC₅₀ values differ by an order of magnitude due to species-specific metabolic pathways. Use human-relevant in vitro models (e.g., lung epithelial cells) to bridge data gaps .

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